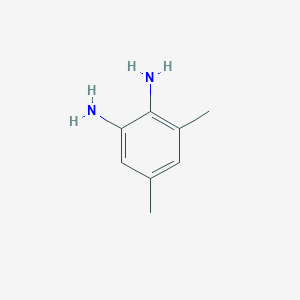

3,5-Dimethylbenzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEPVFSJYHJGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394198 | |

| Record name | 3,5-dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3171-46-8 | |

| Record name | 3,5-Dimethyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3171-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Amino-3,5-dimethylphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethylbenzene-1,2-diamine chemical properties and reactivity

An In-depth Technical Guide to 3,5-Dimethylbenzene-1,2-diamine: Chemical Properties and Reactivity

Introduction

This compound, also known as 3,5-dimethyl-o-phenylenediamine, is an aromatic organic compound with the chemical formula C₈H₁₂N₂.[1][2][3][4] It is characterized by a benzene ring substituted with two adjacent amino groups and two methyl groups at the 3 and 5 positions. This diamine is a valuable building block and precursor in the synthesis of various heterocyclic compounds, dyes, and pigments.[1] Its reactivity is primarily dictated by the nucleophilic nature of the two amino groups. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a solid at room temperature, appearing as a beige crystalline powder.[1][5] It is soluble in organic solvents and should be stored at refrigerated temperatures (2-8°C), protected from light, to ensure stability.[1][2][3][6]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 3171-46-8 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂ | [1][2][3][4][7] |

| Molecular Weight | 136.19 g/mol | [1][2][3][4] |

| Appearance | Solid, Beige crystalline powder | [1][4][5] |

| Melting Point | 73-78 °C | [2][6] |

| Boiling Point | 272.1 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 139.4 ± 25.4 °C | [2] |

| Polar Surface Area (PSA) | 52.04 Ų | [2] |

| LogP | 0.97 - 1.47 | [2][3] |

| InChI Key | DMEPVFSJYHJGCD-UHFFFAOYSA-N | [1][2][4] |

| SMILES | Cc1cc(C)c(N)c(N)c1 | [2][6] |

Reactivity and Stability

The reactivity of this compound is characteristic of aromatic amines, dominated by the two nucleophilic amino groups.

General Reactivity

-

Basicity : As a weak aromatic amine base, it reacts with acids in exothermic neutralization reactions to form salts.[8]

-

Condensation Reactions : The adjacent amino groups readily undergo condensation reactions with 1,2-dicarbonyl compounds and other reagents to form heterocyclic systems. This is a cornerstone of its synthetic utility.

-

Oxidation : Aromatic amines are susceptible to oxidation, and this compound may darken upon exposure to air, a common trait for phenylenediamines.[8]

-

Hydrogen Bonding : The presence of two N-H bonds in the amino groups allows for hydrogen bonding, which influences its physical properties and intermolecular interactions.[1]

Stability and Incompatibilities

The compound is generally stable under recommended storage conditions.[9] However, it is incompatible with:

-

Strong acids[2]

-

Strong oxidizing agents[2]

-

Isocyanates

-

Halogenated organics

-

Peroxides

-

Phenols (acidic)

-

Epoxides

-

Anhydrides

-

Acid halides[8]

Contact with these substances should be avoided to prevent vigorous or hazardous reactions.

Experimental Protocols and Synthetic Applications

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The vicinal diamine functionality is key to forming five- and six-membered rings.

Protocol 1: Synthesis of Tetramethyl Quinoxaline Derivatives

This protocol outlines a general procedure for the condensation reaction to form quinoxalines.

-

Reactants : 1,2-Diamino-3,5-dimethylbenzene and a 1,2-dicarbonyl compound (e.g., biacetyl).

-

Solvent : A suitable protic solvent such as ethanol or acetic acid is typically used.

-

Procedure :

-

Dissolve the diamine in the solvent in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound to the solution, often dropwise.

-

The reaction is typically exothermic and may proceed at room temperature or require gentle heating/reflux to go to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution upon cooling.

-

Isolate the product by filtration, wash with a cold solvent to remove impurities, and dry.

-

Further purification can be achieved by recrystallization.

-

Protocol 2: Synthesis of 5,7-Dimethyl-1H-benzotriazole

This procedure involves diazotization of one amino group followed by intramolecular cyclization.

-

Reactants : 1,2-Diamino-3,5-dimethylbenzene and a diazotizing agent like tert-butyl nitrite or sodium nitrite in an acidic medium.

-

Solvent : Typically an alcohol or an aqueous acidic solution.

-

Procedure :

-

Dissolve the diamine in the chosen solvent system.

-

Cool the mixture in an ice bath (0-5 °C).

-

Slowly add the diazotizing agent while maintaining the low temperature.

-

Stir the reaction mixture at low temperature for a specified period until the reaction is complete (monitored by TLC).

-

Allow the mixture to warm to room temperature.

-

The product is typically isolated by extraction into an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

General Experimental Workflow

The following diagram illustrates a generalized workflow for many syntheses involving this compound, based on standard organic chemistry practices.[10]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards : It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory tract irritation.[2][6]

-

Carcinogenicity : As with many aromatic amines, there is a potential for carcinogenic effects, and it should be handled as a suspected carcinogen.[1]

-

Personal Protective Equipment (PPE) : Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[2]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of this compound for its safe and effective use in a research and development setting. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.

References

- 1. CAS 3171-46-8: 3,5-Dimethyl-1,2-benzenediamine [cymitquimica.com]

- 2. 3,5-DIMETHYL-1,2-BENZENEDIAMINE | CAS#:3171-46-8 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-二氨基-3,5-二甲苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Dimethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3,5-Dimethylbenzene-1,2-diamine, a key building block in various chemical and pharmaceutical applications. The following sections detail a proposed synthetic route based on established chemical transformations and outline robust purification protocols to achieve high-purity material suitable for research and development.

Synthesis of this compound

A prevalent and effective method for the synthesis of aromatic diamines is the reduction of the corresponding nitro-substituted precursors. For this compound, a logical and well-documented approach involves the catalytic hydrogenation of 2-nitro-3,5-dimethylaniline. This method is often characterized by high yields and clean reaction profiles.

The synthesis workflow can be visualized as follows:

Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-3,5-dimethylaniline

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.[1][2][3]

Materials:

-

2-Nitro-3,5-dimethylaniline

-

10% Palladium on Carbon (Pd/C) or Raney Nickel (50% slurry in water)

-

Ethanol or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or similar pressure reactor)

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a suitable pressure reactor, add 2-nitro-3,5-dimethylaniline and a solvent (ethanol or THF).

-

Catalyst Addition: Under an inert atmosphere, carefully add the catalyst (e.g., 10% Pd/C, typically 1-5 mol% relative to the substrate). If using Raney Nickel, wash the slurry with the reaction solvent before addition.

-

Hydrogenation: Seal the reactor and purge several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (typically 1-10 atm).

-

Reaction: Stir the mixture vigorously at a controlled temperature (ranging from room temperature to 80°C) until hydrogen uptake ceases. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Substrate | 2-Nitro-3,5-dimethylaniline | Proposed |

| Catalyst | 10% Pd/C | [1] |

| Solvent | Ethanol | [2] |

| H₂ Pressure | 3 MPa | [1] |

| Temperature | 80 °C | [1] |

| Reaction Time | 3-4 hours | [1] |

| Expected Yield | >90% | [1][2] |

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove any unreacted starting material, by-products, and residual catalyst. Recrystallization and column chromatography are the most common and effective methods for purifying aromatic diamines.

The general purification workflow is as follows:

Experimental Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization. For aromatic diamines, polar solvents or solvent mixtures are often employed.

Procedure:

-

Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Potential solvents include water, ethanol, or a mixture of ethanol and water.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote complete crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Quantitative Data (Representative):

| Parameter | Value/Solvent System | Reference |

| Recrystallization Solvent | Ethanol/Water or n-Butanol | [4] |

| Recovery | Typically 70-90% | General Lab Practice |

| Purity | >98% (by HPLC) | General Lab Practice |

Experimental Protocol: Column Chromatography

For challenging separations or to achieve very high purity, column chromatography is a powerful technique. Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18-functionalized silica) chromatography can be employed.

Procedure (Normal-Phase Silica Gel Chromatography):

-

Stationary Phase: Prepare a column packed with silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and load it onto the top of the column.

-

Elution: Elute the column with a suitable mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased (gradient elution) to separate the desired compound from impurities.

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.

-

Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data (Representative):

| Parameter | Value/System | Reference |

| Stationary Phase | Silica Gel | [5] |

| Mobile Phase | Hexane/Ethyl Acetate or Toluene/Ethyl Acetate | [5] |

| Purity | >99% (by HPLC) | General Lab Practice |

By following these detailed protocols, researchers and scientists can reliably synthesize and purify this compound to a high degree of purity, making it suitable for a wide range of applications in drug discovery and materials science.

References

Spectroscopic Data for 3,5-Dimethyl-o-phenylenediamine Remains Elusive

A comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, and IR) for 3,5-Dimethyl-o-phenylenediamine has yielded no definitive results for this specific isomer. Despite extensive queries, publicly available databases and scientific literature predominantly provide information for the related isomers, 4,5-dimethyl-o-phenylenediamine and 3,4-dimethyl-o-phenylenediamine.

This notable absence of readily available data prevents the compilation of a detailed technical guide as requested. The creation of structured data tables, detailed experimental protocols, and visualizations of experimental workflows is contingent on the availability of accurate and verifiable spectroscopic information.

Researchers, scientists, and drug development professionals seeking to work with 3,5-Dimethyl-o-phenylenediamine should be aware of this data gap. It is recommended that any synthesis of this compound be accompanied by thorough analytical characterization to establish a reliable spectroscopic profile.

The consistent misidentification in search results with other dimethyl-o-phenylenediamine isomers highlights the critical importance of precise isomer specification in chemical research and data retrieval. Without access to experimental spectra or a publication detailing the synthesis and characterization of 3,5-Dimethyl-o-phenylenediamine, it is not possible to provide the requested in-depth technical guide.

Solubility Profile of 3,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dimethylbenzene-1,2-diamine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine quantitative solubility in a laboratory setting.

Core Concepts in Solubility

The solubility of a solid compound such as this compound in a liquid solvent is its ability to form a homogeneous solution. This property is crucial in a multitude of applications, including chemical synthesis, purification, formulation development, and analytical method development. The principle of "like dissolves like" is a fundamental concept governing solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, an aromatic amine, possesses both polar (amino groups) and non-polar (benzene ring and methyl groups) characteristics, leading to a varied solubility profile in different organic solvents.

Qualitative Solubility of Diaminotoluenes

Table 1: Qualitative Solubility of Diaminotoluene Isomers in Common Organic Solvents

| Solvent Category | Specific Solvents | Qualitative Solubility | Reference |

| Alcohols | Methanol, Ethanol | Freely Soluble | [1] |

| Ethers | Diethyl ether | Freely Soluble | [1] |

| Aromatic Hydrocarbons | Benzene (hot) | Freely Soluble | [1] |

Note: "Freely soluble" is a qualitative term. For precise applications, experimental determination of solubility at specific temperatures is highly recommended. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines the isothermal equilibrium (shake-flask) method, a standard procedure for determining the solubility of a solid compound in a liquid solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Evaporating dish or a suitable analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the solution to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean vial.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once all the solvent has evaporated, reweigh the vial containing the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

-

-

3. Calculation of Solubility:

The solubility can be expressed in various units, such as:

-

grams per 100 mL ( g/100 mL): (mass of solute / volume of solvent) x 100

-

moles per liter (mol/L): (moles of solute / volume of solvent in L)

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound and the key factors influencing solubility.

References

An In-depth Technical Guide to the Synthesis of 5,7-dimethyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 5,7-dimethyl-1H-benzotriazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the primary starting materials, a general synthetic protocol, and key characterization data based on established chemical principles for benzotriazole synthesis.

Core Synthesis Strategy: Starting Material

The most direct and widely employed method for the synthesis of the benzotriazole scaffold is the cyclocondensation of an appropriately substituted o-phenylenediamine with a diazotizing agent.[1] For the targeted synthesis of 5,7-dimethyl-1H-benzotriazole, the essential starting material is 3,5-dimethyl-1,2-phenylenediamine .

The synthesis of this precursor, if not commercially available, typically involves the reduction of the corresponding dinitro, nitroamino, or azo compound. One common route to substituted o-phenylenediamines is the reduction of a nitrated aniline derivative.

Experimental Protocol: A Generalized Approach

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 5,7-dimethyl-1H-benzotriazole.

Materials:

| Material | Molecular Formula | Molar Mass ( g/mol ) |

| 3,5-dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | 136.19 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Glacial Acetic Acid | CH₃COOH | 60.05 |

| Deionized Water | H₂O | 18.02 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

Dissolution of the Diamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve complete dissolution.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Diazotization: While maintaining the low temperature and stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite dropwise. The rate of addition should be controlled to keep the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, followed by gradual warming to room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Isolation of the Crude Product: The product may precipitate out of the solution upon completion of the reaction or after the addition of water. The crude product is then collected by vacuum filtration and washed with cold water.

-

Purification: The crude 5,7-dimethyl-1H-benzotriazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data:

Specific yield and reaction parameters for the synthesis of 5,7-dimethyl-1H-benzotriazole are not available in the surveyed literature. However, for the synthesis of similar benzotriazole derivatives, yields typically range from moderate to high, depending on the purity of the starting materials and the optimization of reaction conditions.

Characterization

The structure and purity of the synthesized 5,7-dimethyl-1H-benzotriazole would be confirmed using standard analytical techniques.

Spectroscopic Data:

While specific spectroscopic data for 5,7-dimethyl-1H-benzotriazole is not available, the expected proton (¹H) and carbon (¹³C) NMR spectral features can be predicted.

-

¹H NMR: The spectrum is expected to show signals for the two aromatic protons and the two methyl groups, as well as a broad signal for the N-H proton.

-

¹³C NMR: The spectrum should display signals for the aromatic carbons, including the two carbons bearing the methyl groups, and the carbons of the triazole ring.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of 5,7-dimethyl-1H-benzotriazole.

Figure 2: A logical workflow for the synthesis and characterization of 5,7-dimethyl-1H-benzotriazole.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways for 5,7-dimethyl-1H-benzotriazole. However, the broader class of benzotriazole derivatives has been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] Further research is required to elucidate the specific biological profile of the 5,7-dimethyl isomer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 3,5-Dimethylbenzene-1,2-diamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dimethylbenzene-1,2-diamine, a readily available aromatic diamine, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including the presence of two adjacent amino groups and two methyl substituents on the benzene ring, make it a valuable precursor for constructing pharmacologically relevant scaffolds. This technical guide provides an in-depth overview of the synthetic utility of this compound, focusing on its application in the preparation of quinoxalines, benzimidazoles, and benzotriazoles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug discovery endeavors.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is a fundamental and widely employed method for the synthesis of the quinoxaline core.[3] this compound readily undergoes this reaction to yield 6,8-dimethylquinoxaline derivatives.

A general workflow for the synthesis of quinoxalines from this compound is depicted below.

References

The Versatile Scaffold: Unlocking the Potential of 3,5-Dimethylbenzene-1,2-diamine Derivatives in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzene-1,2-diamine, a substituted aromatic diamine, serves as a pivotal building block in synthetic chemistry. Its unique structural features, particularly the presence of two adjacent amino groups on a dimethyl-substituted benzene ring, make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and polymers. This technical guide explores the potential applications of this compound derivatives, focusing on their synthesis, biological activities, and material properties. The primary focus will be on quinoxaline and benzimidazole derivatives, which have shown significant promise in medicinal chemistry, as well as Schiff bases and polyamides, which exhibit interesting catalytic and material properties.

Core Derivatives and Their Synthesis

The reactivity of the adjacent amino groups in this compound allows for the facile construction of various heterocyclic rings and polymer chains. The primary derivatives explored in this guide are synthesized through condensation reactions.

Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Derivatives of this compound can be readily synthesized to yield 6,8-dimethylquinoxalines. These compounds are of significant interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

Benzimidazole Derivatives

Benzimidazoles, which contain a benzene ring fused to an imidazole ring, are another important class of heterocyclic compounds synthesized from o-phenylenediamines. The reaction of this compound with aldehydes or carboxylic acids and their derivatives leads to the formation of 5,7-dimethylbenzimidazoles.[5] These derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[6][7][8]

Schiff Base Complexes

The reaction of this compound with aldehydes or ketones results in the formation of Schiff bases (or imines). These compounds can act as versatile ligands that coordinate with various transition metals to form stable complexes. These Schiff base metal complexes have shown significant potential as catalysts in various organic transformations, including oxidation and reduction reactions.[9][10]

Polyamides

This compound can be used as a monomer in polymerization reactions with dicarboxylic acids or their derivatives to synthesize polyamides. These polymers can exhibit high thermal stability and specific mechanical properties, making them suitable for various material science applications.[11][12]

Potential Applications

The derivatives of this compound have demonstrated a wide range of potential applications, particularly in the field of drug development and catalysis.

Anticancer Activity

Quinoxaline and benzimidazole derivatives of this compound have emerged as promising anticancer agents.[3][13][14] Their mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as Topoisomerase II and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the induction of apoptosis (programmed cell death).[14][15]

Antimicrobial Activity

Derivatives of both quinoxaline and benzimidazole have been shown to possess significant antibacterial and antifungal properties.[16][17][18] The specific substitution patterns on the heterocyclic core play a crucial role in determining the potency and spectrum of their antimicrobial activity.

Catalysis

Schiff base complexes derived from this compound have been investigated as catalysts in a variety of organic reactions. Their catalytic efficiency stems from the ability of the metal center, stabilized by the Schiff base ligand, to facilitate reactions such as oxidation, reduction, and carbon-carbon bond formation.[8][19]

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of various quinoxaline and benzimidazole derivatives.

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | [14] |

| Compound IV | HepG2 (Liver) | >10 | [14] |

| Compound III | PC-3 (Prostate) | 4.11 | [14] |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [20] |

| Compound VIIIc | MCF-7 (Breast) | 9 | [20] |

| Compound XVa | HCT116 (Colon) | 4.4 | [20] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [20] |

| Compound VIIIa | HepG2 (Liver) | 9.8 | [20] |

| Compound 10 | MKN 45 (Gastric) | 0.073 | [21] |

| Compound 4m | A549 (Lung) | 9.32 | [22] |

| Compound 4b | A549 (Lung) | 11.98 | [22] |

| Compound 14 | MCF-7 (Breast) | 2.61 | [11] |

| Compound 18 | MCF-7 (Breast) | 22.11 | [11] |

| Compound 19 | MGC-803 (Gastric) | 9 | [11] |

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound II | S. aureus | 50 | [17] |

| Compound III | S. aureus | 25 | [17] |

| Compound 11d | S. aureus | 2 | [18] |

| Compound 11d | E. coli | 16 | [18] |

| Compound 5c | MRSA | 2 | [18] |

| Compound 5c | E. coli DH52 | 2 | [18] |

| Compound 62a | E. coli (TolC mutant) | 2 | [12] |

| Compound 63c | S. aureus | 8 | [12] |

| Compound 91 | E. coli | 4-8 | [1] |

| Compound 91 | S. aureus | 4-8 | [1] |

| Compound 37b | S. aureus | 3.125 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives are provided below.

Synthesis of 6,8-Dimethylquinoxaline Derivatives

This protocol describes a general method for the condensation of this compound with a 1,2-dicarbonyl compound.

Materials:

-

This compound (1 mmol)

-

1,2-Dicarbonyl compound (e.g., benzil, glyoxal) (1 mmol)

-

Ethanol or Acetic Acid (10 mL)

-

Catalyst (optional, e.g., a few drops of HCl or a Lewis acid)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound to the solution.

-

If using a catalyst, add it to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).

Synthesis of 5,7-Dimethylbenzimidazole Derivatives

This protocol outlines the synthesis of benzimidazoles from this compound and an aldehyde.

Materials:

-

This compound (1 mmol)

-

Aldehyde (e.g., benzaldehyde) (1 mmol)

-

Solvent (e.g., ethanol, DMF) (10 mL)

-

Oxidizing agent (e.g., H2O2) or a catalyst (e.g., HCl, ammonium chloride)

Procedure:

-

To a solution of this compound in the chosen solvent, add the aldehyde.

-

Add the catalyst or oxidizing agent to the mixture.

-

Stir the reaction mixture at room temperature or reflux for the time indicated by TLC monitoring.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated product by filtration and wash with water.

-

Dry the crude product and purify by recrystallization.

-

Confirm the structure of the synthesized compound using spectroscopic techniques.

Synthesis of Schiff Base Complexes

This protocol describes the synthesis of a Schiff base and its subsequent complexation with a metal salt.

Materials:

-

This compound (1 mmol)

-

Aldehyde (e.g., salicylaldehyde) (2 mmol)

-

Ethanol (20 mL)

-

Metal salt (e.g., CuCl2, CoCl2) (1 mmol)

Procedure:

-

Schiff Base Synthesis: Dissolve this compound in ethanol. Add the aldehyde dropwise and reflux the mixture for 2-3 hours. The formation of the Schiff base can be observed by a color change or precipitation.

-

Complexation: To the ethanolic solution of the Schiff base, add an ethanolic solution of the metal salt dropwise with constant stirring.

-

Reflux the mixture for another 1-2 hours.

-

Cool the reaction mixture and collect the precipitated metal complex by filtration.

-

Wash the complex with ethanol and dry it under vacuum.

-

Characterize the Schiff base and its metal complex using FT-IR, UV-Vis, and other relevant spectroscopic methods.

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and mechanism of action of this compound derivatives.

Caption: General synthesis workflow for key derivatives of this compound.

Caption: Proposed anticancer signaling pathway of quinoxaline derivatives.

Conclusion

Derivatives of this compound represent a rich and diverse chemical space with significant potential for applications in medicinal chemistry, materials science, and catalysis. The facile synthesis of quinoxalines, benzimidazoles, Schiff bases, and polyamides from this common precursor allows for the generation of extensive libraries of compounds for screening and development. The promising anticancer and antimicrobial activities of the heterocyclic derivatives, coupled with the catalytic potential of the Schiff base complexes, underscore the importance of continued research into this versatile chemical scaffold. This guide provides a foundational understanding for researchers and developers to explore and harness the potential of this compound derivatives in their respective fields.

References

- 1. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. microbenotes.com [microbenotes.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. jetir.org [jetir.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. Functional polyamides with gem -diazido units: synthesis and diversification - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01087K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. benchchem.com [benchchem.com]

- 17. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rroij.com [rroij.com]

- 19. researchgate.net [researchgate.net]

- 20. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 3,5-Dimethylbenzene-1,2-diamine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzene-1,2-diamine, also known as 3,5-dimethyl-o-phenylenediamine (CAS No: 3171-46-8), is an aromatic amine utilized as a precursor in the synthesis of various organic compounds, including dyes and pigments.[1] Its molecular structure, featuring a benzene ring with two amino groups and two methyl groups, makes it a valuable building block in medicinal chemistry and material science.[1] However, like many aromatic amines, this compound presents several health and safety hazards that necessitate strict handling precautions in a laboratory or industrial setting.[1]

This technical guide provides comprehensive safety information, handling protocols, and emergency procedures for this compound, compiled from safety data sheets and chemical databases. The information is intended to equip researchers and drug development professionals with the knowledge required to work with this compound safely.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.[2] Some sources also indicate a potential for allergic skin reactions and long-term health effects such as suspected carcinogenicity, although it has not been classified as a carcinogen by IARC, NTP, or OSHA.[2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Source: Chemsrc, Fisher Scientific, Sigma-Aldrich[2][3]

Toxicological Profile

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Ingestion is known to be harmful.[2] The compound is a skin, eye, and respiratory tract irritant.[2] While detailed quantitative toxicological data such as LD50 values are not consistently reported across safety data sheets, the GHS classification indicates a significant hazard profile that warrants careful handling. Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[2]

Table 2: Summary of Toxicological Effects

| Exposure Route | Effect | Notes |

|---|---|---|

| Ingestion | Harmful | H302: Harmful if swallowed. Do NOT induce vomiting. Call a physician or poison control center immediately.[3] |

| Inhalation | Respiratory Irritation | H335: May cause respiratory irritation. Move the person into fresh air.[2] |

| Skin Contact | Skin Irritation | H315: Causes skin irritation. Wash off with soap and plenty of water.[2] |

| Eye Contact | Serious Eye Irritation | H319: Causes serious eye irritation. Rinse cautiously with water for at least 15 minutes.[2] |

Source: Chemsrc, Fisher Scientific[2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe storage and handling.

Table 3: Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol [2] |

| Appearance | Solid[4] |

| Melting Point | 73-78 °C[2][4] |

| Boiling Point | 272.1 ± 35.0 °C at 760 mmHg[2] |

| Flash Point | 139.4 ± 25.4 °C[2] |

| Storage Temperature | 2 - 8 °C, in a dry, well-ventilated place[2][4] |

Source: Chemsrc, Sigma-Aldrich[2][4]

Experimental Protocols and Handling Procedures

While specific, detailed experimental protocols for this compound are not publicly available and should be developed as part of an institution's standard operating procedures (SOPs), the following guidelines based on safety data sheets provide a framework for safe handling.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate controls for the quantity and scale of work.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

4.2. General Handling and Storage

-

Handling: Avoid all personal contact, including the inhalation of dust.[5] Prevent the formation of dust and aerosols.[2] Do not eat, drink, or smoke in handling areas.[5] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2] Recommended storage is between 2-8°C.[2][4] For sensitive applications, handle and store under a nitrogen atmosphere to protect from moisture.[2]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

Caption: Logical flow for first aid response to different exposure routes.

5.1. Accidental Release Measures

-

Minor Spills: Evacuate personnel from the immediate area.[2] Wear appropriate PPE. Use dry clean-up procedures to avoid generating dust.[5] Sweep or vacuum up the material and place it in a suitable, sealed container for disposal.[3][5] Clean the spill area thoroughly.

-

Major Spills: Alert emergency services.[5] Control personal contact by wearing full protective clothing and a self-contained breathing apparatus if necessary.[2][5] Prevent the spilled material from entering drains or waterways.[2]

5.2. Fire-Fighting Measures

-

Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazards: Thermal decomposition can release irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Disposal Considerations

Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations. The product may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not allow the product to enter drains.[2]

Biological Effects and Signaling Pathways

Currently, there is no readily available information in the public domain or scientific literature detailing the specific biological signaling pathways affected by this compound. The toxicological information is primarily descriptive, focusing on its irritant and acute toxicity properties. Professionals in drug development should treat this compound as a potentially reactive and toxic substance and may need to conduct their own toxicological and mechanistic studies as part of the development process.

References

- 1. CAS 3171-46-8: 3,5-Dimethyl-1,2-benzenediamine [cymitquimica.com]

- 2. 3,5-DIMETHYL-1,2-BENZENEDIAMINE | CAS#:3171-46-8 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. 1,2-Diamino-3,5-dimethylbenzene 96 3171-46-8 [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Stability and Storage of 3,5-Dimethyl-o-phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-dimethyl-o-phenylenediamine (CAS No. 26337-33-7), a chemical intermediate with applications in various fields of chemical synthesis. Due to its sensitivity to environmental factors, proper handling and storage are crucial to maintain its purity and prevent degradation.

Physicochemical Properties and Stability Profile

3,5-Dimethyl-o-phenylenediamine, also known as 1,2-diamino-3,5-dimethylbenzene, is an aromatic amine that is susceptible to oxidation, particularly when exposed to air and light. This degradation can lead to the formation of colored impurities, compromising the integrity of the compound for downstream applications. The product is chemically stable under standard ambient conditions (room temperature) for short periods, but prolonged exposure can lead to degradation.

Key Stability Considerations:

-

Oxidation: The amino groups on the benzene ring are prone to oxidation, which is accelerated by the presence of oxygen and light. This can result in the darkening of the material.

-

Temperature: Elevated temperatures can increase the rate of degradation.

-

Moisture: The compound is noted to be moisture-sensitive, which can affect its stability and handling.

Recommended Storage Conditions

To ensure the long-term stability and quality of 3,5-dimethyl-o-phenylenediamine, it is imperative to adhere to the following storage guidelines, which have been compiled from various supplier safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen). | To prevent oxidation by atmospheric oxygen. |

| Container | Tightly closed and properly sealed containers. | To prevent exposure to air and moisture. |

| Light Exposure | Protect from light. | To prevent light-catalyzed degradation. |

| Ventilation | Keep in a well-ventilated place. | General safety precaution for handling chemicals. |

| Moisture | Store in a dry environment. | The compound is moisture-sensitive. |

| Incompatible Materials | Strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions. |

Experimental Protocols for Stability Assessment

Objective

To evaluate the stability of 3,5-dimethyl-o-phenylenediamine under various environmental conditions (temperature, humidity, and light) over a defined period.

Materials and Methods

-

Test Substance: 3,5-Dimethyl-o-phenylenediamine of high purity.

-

Storage Containers: Amber glass vials with inert gas-tight seals.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for the quantitative analysis of the parent compound and any degradation products.

-

Forced Degradation Conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Alkaline: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours.

-

Photolytic: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.

-

Experimental Workflow

A logical workflow for conducting a stability study is depicted in the diagram below. This process involves exposing the compound to various stress conditions and analyzing the samples at predetermined time points to assess degradation.

Caption: Workflow for a comprehensive stability study of 3,5-dimethyl-o-phenylenediamine.

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise manner to facilitate interpretation. A tabular format is recommended for summarizing the quantitative data obtained from the HPLC analysis.

Table 2: Example of a Stability Data Summary Table

| Storage Condition | Time Point | Assay (%) of 3,5-Dimethyl-o-phenylenediamine | Total Impurities (%) | Observations |

| Long-Term (2-8°C) | 0 Months | 99.8 | 0.2 | White crystalline solid |

| 3 Months | 99.7 | 0.3 | No change in appearance | |

| 6 Months | 99.6 | 0.4 | No change in appearance | |

| 12 Months | 99.5 | 0.5 | No change in appearance | |

| Accelerated (40°C/75% RH) | 0 Months | 99.8 | 0.2 | White crystalline solid |

| 1 Month | 98.5 | 1.5 | Slight discoloration | |

| 3 Months | 96.2 | 3.8 | Noticeable darkening | |

| 6 Months | 92.1 | 7.9 | Brown solid |

Conclusion

3,5-Dimethyl-o-phenylenediamine is a chemical that requires careful handling and storage to maintain its integrity. The primary degradation pathway appears to be oxidation, which is exacerbated by exposure to light, air, and elevated temperatures. For long-term storage, it is crucial to keep the compound refrigerated (2-8°C) in a tightly sealed container under an inert atmosphere and protected from light. The provided experimental workflow offers a robust framework for researchers to conduct detailed stability studies to further elucidate the degradation profile and establish a definitive shelf-life for this compound under specific application-relevant conditions.

Methodological & Application

experimental protocol for quinoxaline synthesis from 3,5-Dimethylbenzene-1,2-diamine

Application Note: Synthesis of 6,8-Dimethyl-2,3-diphenylquinoxaline

This document provides a detailed experimental protocol for the synthesis of 6,8-dimethyl-2,3-diphenylquinoxaline through the condensation reaction of 3,5-dimethylbenzene-1,2-diamine with benzil. This protocol is designed for researchers and scientists in organic synthesis and drug development.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various pharmacologically active agents.[1][2] These compounds exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The most fundamental and widely employed method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3][4] This application note details an efficient, environmentally benign protocol using an organocatalyst at room temperature.[5]

Reaction Scheme

The synthesis involves the acid-catalyzed condensation of this compound with benzil (a 1,2-dicarbonyl compound) in ethanol to yield 6,8-dimethyl-2,3-diphenylquinoxaline.

Figure 1: General reaction scheme for the synthesis of 6,8-dimethyl-2,3-diphenylquinoxaline.

Experimental Protocol

This protocol is adapted from established methods for quinoxaline synthesis utilizing an organocatalyst in a green solvent.[5]

Materials and Equipment

-

Reagents:

-

This compound

-

Benzil

-

(1S)-(+)-10-Camphorsulfonic acid (CSA)

-

Ethanol (EtOH), Reagent Grade

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Rotary evaporator

-

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 136.2 mg) and benzil (1.0 mmol, 210.2 mg).

-

Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by camphorsulfonic acid (20 mol%, 0.2 mmol, 46.5 mg).

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 2-8 hours.[5]

-

Work-up: Upon completion, add 10 mL of cold water to the reaction mixture. Continue stirring until a solid precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 10 mL) to remove any residual catalyst and impurities.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 6,8-dimethyl-2,3-diphenylquinoxaline as a solid.

-

Drying: Dry the purified product under vacuum.

Data Summary

The following table summarizes the quantitative data for the synthesis.

| Compound | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Weight/Volume |

| This compound | 136.19 | 1.0 | 1.0 | 136.2 mg |

| Benzil | 210.23 | 1.0 | 1.0 | 210.2 mg |

| Camphorsulfonic Acid (CSA) | 232.30 | 0.2 | 0.2 | 46.5 mg |

| Ethanol | 46.07 | Solvent | - | 10 mL |

| Product (Expected) | 310.41 | - | - | ~90% Yield |

Note: Yields for similar reactions are often reported in the range of 85-95%.[3]

Characterization of 6,8-Dimethyl-2,3-diphenylquinoxaline

The synthesized product should be characterized using standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR (Nuclear Magnetic Resonance): Proton NMR is a primary tool for structural elucidation.[1] The spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoxaline core and the phenyl substituents. Distinct singlets for the two methyl groups (CH₃) should appear in the upfield region (δ 2.0-3.0 ppm).

-

¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework of the molecule.[1][6] Signals for the aromatic carbons are expected in the range of δ 120-155 ppm. The methyl carbons will appear at a higher field (δ 20-25 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for C=N stretching (around 1620-1580 cm⁻¹), C=C aromatic stretching (around 1600-1450 cm⁻¹), and C-H stretching for aromatic and methyl groups.

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the product. The spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated mass of 6,8-dimethyl-2,3-diphenylquinoxaline (m/z = 310.41).

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

Figure 2: Experimental workflow for the synthesis of 6,8-dimethyl-2,3-diphenylquinoxaline.

Plausible Reaction Mechanism

The reaction is believed to proceed through the following mechanism.[5]

Figure 3: Plausible mechanism for the acid-catalyzed synthesis of quinoxalines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. soc.chim.it [soc.chim.it]

- 5. ijrar.org [ijrar.org]

- 6. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Reaction of 3,5-Dimethylbenzene-1,2-diamine with 1,2-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between substituted o-phenylenediamines and 1,2-dicarbonyl compounds is a fundamental and widely utilized method for the synthesis of quinoxaline derivatives.[1][2] Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various molecules with a broad spectrum of pharmacological activities.[3] These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties, making them privileged scaffolds in drug discovery and development.[3][4]

The reaction of 3,5-dimethylbenzene-1,2-diamine with various 1,2-dicarbonyl compounds provides a direct route to 6,8-dimethyl-substituted quinoxaline derivatives. The methyl groups on the benzene ring can influence the electronic properties and steric interactions of the resulting quinoxaline, potentially modulating its biological activity. This document provides detailed application notes and experimental protocols for the synthesis of such quinoxaline derivatives, summarizing quantitative data and outlining methodologies for key experiments.

Applications in Drug Development

Quinoxaline derivatives are of great interest to medicinal chemists due to their diverse biological activities. The introduction of methyl groups at the 6 and 8 positions can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.

-

Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity.[3] For instance, some derivatives are known to be selective inhibitors of various kinases or act as bioreductive agents that are selectively toxic to hypoxic tumor cells.[5]

-

Antimicrobial Agents: The quinoxaline scaffold is present in several antimicrobial agents. Quinoxaline 1,4-dioxides, in particular, have shown promise as antibacterial and antiprotozoal drugs.[5]

-

Central Nervous System (CNS) Activity: Certain quinoxaline derivatives act as antagonists at glycine/NMDA and AMPA receptors, suggesting their potential in treating neurological disorders.[4]

Reaction Mechanism and Workflow

The synthesis of quinoxalines from this compound and a 1,2-dicarbonyl compound proceeds through a condensation reaction, typically under acidic or neutral conditions. The general mechanism involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic quinoxaline ring.[6]

Caption: General workflow for the synthesis of 6,8-dimethylquinoxaline derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 6,8-dimethylquinoxaline derivatives using different 1,2-dicarbonyl compounds.

Protocol 1: Synthesis of 2,3,6,8-Tetramethylquinoxaline from this compound and Diacetyl (2,3-Butanedione)

Materials:

-

Diacetyl (2,3-butanedione) (1 mmol, 86.09 mg)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound in 10 mL of ethanol.

-

To this solution, add diacetyl with stirring.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the crystals by vacuum filtration.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the solution in an ice bath to induce crystallization.

-

Wash the collected product with cold ethanol and dry under vacuum.

-

The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 6,8-Dimethyl-2,3-diphenylquinoxaline from this compound and Benzil

Materials:

-

This compound (1 mmol, 136.19 mg)

-

Benzil (1 mmol, 210.23 mg)

-

Ethanol (15 mL)

-

Ultrasound bath (optional)[9]

Procedure:

-

Combine this compound and benzil in a flask.

-

Add 15 mL of ethanol to the flask.

-

For an alternative energy source, the reaction can be carried out under ultrasound irradiation at room temperature for a specified time (e.g., 60 minutes), which can lead to excellent yields.[9]

-

Alternatively, the mixture can be refluxed for 2-3 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure 6,8-dimethyl-2,3-diphenylquinoxaline.

Protocol 3: Green Synthesis of 6,8-Dimethylquinoxaline from this compound and Glyoxal

Materials:

-

This compound (1 mmol, 136.19 mg)

-

Glyoxal (40% aqueous solution, 1 mmol, 0.145 mL)

-

Water (10 mL)

-

A reusable catalyst such as Fe3O4@SiO2/Schiff base/Co(II) (optional)[10]

Procedure:

-

In a flask, suspend this compound in 10 mL of water.

-

Add the aqueous solution of glyoxal to the suspension.

-

If using a catalyst, add it to the mixture. The reaction can often proceed at room temperature.[10]

-

Stir the reaction mixture vigorously for the required time (can range from minutes to hours depending on the catalyst and conditions).

-

Monitor the reaction completion via TLC.

-

Upon completion, if a solid product is formed, it can be collected by filtration.

-

If a catalyst was used, it can be magnetically separated or filtered off for reuse.[10]

-

Wash the product with water and dry. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds, which can be extrapolated for reactions with this compound.

| 1,2-Dicarbonyl Compound | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Benzil | Ethanol | 60 min | Room Temp (Ultrasound) | 98 | [9] |

| Benzil | Fe3O4@SiO2/Schiff base/Co(II) / EtOH:H2O | Not specified | Room Temp | 95 | [10] |

| Diacetyl | Acetic Acid / Ethanol | 2-12 h | Reflux | 34-85 | [11] |

| Glyoxal | Acetonitrile | Not specified | Not specified | Not specified | [12] |

| Various | Phenol / Solvent-free | 10-30 min | Room Temp | High | [11] |

| Various | AlCuMoVP / Toluene | ~120 min | Room Temp | High | [11] |

Biological Activity Screening Workflow

Once synthesized, the novel 6,8-dimethylquinoxaline derivatives should be evaluated for their biological activity. A general workflow for in vitro screening is presented below.

Caption: General workflow for the biological screening of novel quinoxaline derivatives.[2]

Conclusion

The reaction of this compound with 1,2-dicarbonyl compounds is a versatile and efficient method for the synthesis of 6,8-dimethyl-substituted quinoxaline derivatives. These compounds are of significant interest in drug development due to their wide range of pharmacological activities. The protocols provided herein offer robust starting points for the synthesis and subsequent biological evaluation of these promising molecules. The use of green chemistry principles, such as aqueous reaction media and reusable catalysts, can further enhance the attractiveness of these synthetic routes.[10][13]

References

- 1. mtieat.org [mtieat.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-Diamino-3,5-dimethylbenzene 96 3171-46-8 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 13. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]

Optimizing the Synthesis of 5,7-Dimethyl-1H-benzimidazole using 3,5-Dimethylbenzene-1,2-diamine and Dimethylformamide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5,7-dimethyl-1H-benzimidazole from 3,5-dimethylbenzene-1,2-diamine and dimethylformamide (DMF). It includes optimized reaction conditions, a summary of the impact of various parameters on yield and purity, and a generalized experimental workflow. This synthesis is a crucial step in the development of novel pharmaceutical agents, as the benzimidazole scaffold is a key pharmacophore in many marketed drugs.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[1][2][3][4][5] The synthesis of substituted benzimidazoles is therefore of significant interest in drug discovery and development. A common and effective method for benzimidazole synthesis is the condensation of an o-phenylenediamine derivative with a C1 source.[6]

This application note details the optimization of the synthesis of 5,7-dimethyl-1H-benzimidazole using this compound as the starting material and dimethylformamide (DMF) as both a solvent and a C1 source.[7][8] DMF is a versatile reagent that can act as a formylating agent, a solvent, and a catalyst in certain reactions.[7] The optimization of this reaction is critical for achieving high yields and purity, which are essential for downstream applications in drug development.

Reaction Scheme

The synthesis of 5,7-dimethyl-1H-benzimidazole proceeds via the condensation and subsequent cyclization of this compound with DMF. The overall reaction is depicted below:

Scheme 1: Synthesis of 5,7-dimethyl-1H-benzimidazole.

Optimization of Reaction Parameters

The yield and purity of the final product are highly dependent on several reaction parameters. A systematic optimization of these parameters is crucial for an efficient synthesis. The following table summarizes the impact of key parameters based on analogous benzimidazole syntheses.

Table 1: Optimization of Reaction Conditions for the Synthesis of 5,7-Dimethyl-1H-benzimidazole

| Parameter | Variation | Expected Outcome on Yield | Remarks |

| Catalyst | None, Acidic (e.g., p-TsOH, NH4Cl), Lewis Acid (e.g., LaCl3, Er(OTf)3), Heterogeneous (e.g., MgO@DFNS, Au/TiO2) | Significant increase with catalyst.[9][10][11][12] | Catalyst choice is critical. Acidic catalysts are common, while heterogeneous catalysts offer easier separation.[3][12] |

| Temperature (°C) | Room Temperature, 60, 80, 100, 120, 150 | Yield generally increases with temperature up to an optimal point.[13][14] | Higher temperatures can lead to side product formation. Microwave irradiation can significantly reduce reaction times.[13][15] |

| Reaction Time (h) | 1, 2, 4, 8, 12, 24 | Yield increases with time until the reaction reaches completion. | Monitoring by TLC is essential to determine the optimal reaction time and prevent degradation. |

| DMF (equivalents) | 1.1, 2, 5, Solvent | Using DMF as a solvent provides a large excess, driving the reaction forward. | DMF can also act as the C1 source, simplifying the reaction setup.[7][8] |

| Solvent | DMF, Ethanol, Methanol, Acetonitrile, Water, Solvent-free | Polar protic solvents like ethanol and methanol have shown good results.[3] | The choice of solvent can influence catalyst activity and product solubility.[12] |

Experimental Protocols

General Protocol for the Synthesis of 5,7-Dimethyl-1H-benzimidazole

This protocol is a starting point and should be optimized based on the findings from the parameter screening outlined in Table 1.

Materials:

-

This compound

-

Dimethylformamide (DMF)

-

Catalyst (e.g., p-Toluenesulfonic acid monohydrate)

-

Ethanol (for recrystallization)

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)

Procedure:

-

To a 100 mL round-bottom flask, add this compound (10 mmol, 1.36 g).

-

Add DMF (20 mL) to the flask.

-

Add the catalyst (e.g., p-TsOH, 1 mol%, 0.19 g).

-

Attach a reflux condenser and heat the reaction mixture to 120 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the crude product in a vacuum oven.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 5,7-dimethyl-1H-benzimidazole.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Experimental Workflow